3-Bromocinnamic acid

Solid-state photochemistry Crystal engineering [2+2] photocycloaddition

Researchers requiring the correct meta-brominated isomer for photodimerization or cinromide metabolite analysis need 3-Bromocinnamic acid (3-BrCA), the primary active metabolite of cinromide. • Monoclinic C2/c crystal system ensures ideal head-to-head [2+2] photodimerization geometry. • LogP 3.24-highest lipophilicity among monohalogenated cinnamic acids. • Aryl bromide handle enables Suzuki/Heck cross-coupling at the meta position. Supplied as ≥98% pure trans (E) isomer, white to light yellow crystalline powder. In stock for immediate dispatch.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 32862-97-8
Cat. No. B167283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocinnamic acid
CAS32862-97-8
Synonyms3-bromocinnamic acid
3-bromocinnamic acid, (E)-isomer
3-bromocinnamic acid, monoacid
3-bromocinnamic acid, silver (+1) salt
meta-bromocinnamic acid
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=CC(=O)O
InChIInChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
InChIKeyYEMUSDCFQUBPAL-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocinnamic Acid: Identity, Source, and Baseline


3-Bromocinnamic acid (3-BrCA; m-bromocinnamic acid; CAS 32862-97-8) is a mono-brominated derivative of trans-cinnamic acid with molecular formula C₉H₇BrO₂ and molecular weight 227.055 g·mol⁻¹ [1]. It is supplied predominantly as the trans (E) isomer, appearing as a white to light yellow crystalline powder with a melting point of 177–179 °C (lit.) and methanol solubility . As the primary active metabolite of the experimental anticonvulsant cinromide (3-bromo-N-ethylcinnamamide), 3-BrCA occupies a unique dual role as both a pharmacologically relevant analyte and a versatile synthetic building block bearing an aryl bromide and α,β-unsaturated carboxylic acid [2].

3-Bromocinnamic Acid: Meta-Position Imperative


The bromine substitution position on the cinnamic acid phenyl ring fundamentally dictates solid-state packing geometry, photochemical reactivity, lipophilicity, and biological target engagement. Unlike the para (4-) and ortho (2-) bromo isomers, 3-BrCA places the heavy halogen at the meta position, which alters the molecule's dipole moment, hydrogen-bonding topology, and crystal lattice architecture in ways that cannot be compensated by simple isosteric replacement [1]. The crystal structure of 3-BrCA (monoclinic C2/c) differs categorically from that of 3-chlorocinnamic acid (triclinic P1), demonstrating that even same-position halogen exchange produces a structurally distinct solid form [2]. For procurement decisions, selecting the correct positional isomer is not a matter of vendor preference—it determines whether a photodimerization reaction proceeds with ideal geometry, whether an analytical method resolves the target metabolite, or whether a cross-coupling substrate delivers the expected regiochemical outcome.

3-Bromocinnamic Acid: Comparator Evidence


Head-to-Head Photodimerization Geometry

In ammonium salt co-crystals, the 3-bromocinnamate/3-bromocinnamic acid units adopt the ideal geometry (double bonds parallel, ca. 4 Å apart) for [2+2] photodimerization. In contrast, the 3-chlorocinnamate/3-chlorocinnamic acid system fails to achieve parallel double-bond alignment, rendering it unsuitable for topochemical photodimerization under the same conditions [1]. This is a direct head-to-head crystallographic comparison establishing that the bromine atom at the meta position—not merely any halogen—enables the reactive supramolecular architecture.

Solid-state photochemistry Crystal engineering [2+2] photocycloaddition

Melting Point Processing Window

The melting point of 3-bromocinnamic acid (177–179 °C) is substantially lower than that of its positional isomers 2-bromocinnamic acid (215–219 °C) and 4-bromocinnamic acid (260–265 °C), and moderately higher than unsubstituted cinnamic acid (133–135 °C) . The meta-bromo isomer thus occupies a unique thermal processing niche: it can be melt-processed or recrystallized at temperatures that would degrade heat-sensitive co-formulants yet provides greater thermal stability than the parent cinnamic acid. The 83 °C spread between 3-BrCA and 4-BrCA represents a decisive formulation parameter.

Thermal analysis Formulation development Solid-state characterization

Lipophilicity Differentiation

The experimentally and computationally derived octanol-water partition coefficient (LogP) of 3-bromocinnamic acid (LogP = 3.24) is markedly higher than that of 2-bromocinnamic acid (LogP = 2.55), 4-bromocinnamic acid (LogP = 2.55), 3-chlorocinnamic acid (LogP ≈ 2.44–2.72), and unsubstituted cinnamic acid (LogP ≈ 2.10–2.13) [1]. This ~0.7–1.1 log unit difference translates to an approximately 5- to 12-fold higher octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and chromatographic retention behavior. The meta-bromo substitution pattern uniquely maximizes lipophilicity among monohalogenated cinnamic acids.

ADME prediction Lipophilicity Quantitative structure–property relationships

Exclusive Cinromide Terminal Metabolite

In a definitive rhesus monkey pharmacokinetic study (n=6, randomized crossover design), 3-bromocinnamic acid was quantified as the sole terminal metabolite of cinromide. The fractions of dose metabolized were: cinromide → 3-bromocinnamamide: 0.53 ± 0.24; 3-bromocinnamamide → 3-bromocinnamic acid: 0.53 ± 0.21; and cinromide → 3-bromocinnamic acid directly: 0.48 ± 0.32. Critically, the two primary metabolites together accounted for the entire cinromide dose (mean = 1.00 ± 0.34), establishing 3-BrCA as an analytically essential reference standard for any pharmacokinetic study involving cinromide or its prodrug forms [1]. No other bromocinnamic acid isomer participates in this metabolic pathway.

Pharmacokinetics Drug metabolism Anticonvulsant research

Cation-Dependent Photodimerization Efficiency

Solid-state ¹³C CPMAS NMR analysis of alkali metal salts of m-bromocinnamic acid reveals a striking cation dependence of [2+2] photodimerization efficiency. Cesium, rubidium, and potassium salts undergo almost complete photoreaction to truxinates upon UV irradiation, while ammonium and sodium salts exhibit only partial conversion and yield broadened ¹³C spectral lines indicative of disordered product phases [1]. This cation-controlled reactivity is a direct consequence of the meta-bromo positioning, which influences crystal packing and olefinic carbon proximity. The p-bromocinnamic acid system, by contrast, undergoes homogeneous solid-solution photodimerization with different kinetic characteristics [2].

Solid-state NMR Photodimerization kinetics Truxinate synthesis

Crystal System Divergence

Single-crystal X-ray diffraction establishes that 3-bromocinnamic acid (C₉H₇BrO₂) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 19.191, b = 3.9879, c = 24.798 Å, β = 113.05°, Z = 8 (refined to R = 0.070). In contrast, 3-chlorocinnamic acid (C₉H₇ClO₂) crystallizes in the triclinic space group P1 with a = 8.618, b = 13.627, c = 3.909 Å, α = 106.77°, β = 96.26°, γ = 75.71°, Z = 2 (refined to R = 0.060) [1]. These are different crystal systems with different numbers of molecules per unit cell, different packing motifs, and different symmetry operators—a direct consequence of the heavier bromine atom's van der Waals radius and polarizability relative to chlorine.

Polymorphism Crystal structure prediction Solid-form patenting

3-Bromocinnamic Acid: Key Application Scenarios


Cinromide Bioanalytical Reference Standard

Analytical laboratories quantifying cinromide and its metabolites in plasma require authentic 3-BrCA as the terminal metabolite reference. The Lane & Levy (1985) study established that 3-BrCA accounts for the entire cinromide dose (1.00 ± 0.34), with the validated TLC and HPLC methods specifically resolving 3-BrCA from 3-bromocinnamamide and the parent drug [1]. No other bromocinnamic acid isomer is formed in this metabolic pathway; use of 2-BrCA or 4-BrCA would yield zero recovery and method failure.

Truxinate Synthesis by Solid-State Photodimerization

As demonstrated by Chowdhury & Kariuki (2006), the ammonium salt of 3-BrCA self-assembles into the ideal head-to-head geometry (ca. 4 Å separation) required for [2+2] photodimerization, a property not shared by the 3-chloro analog [2]. Furthermore, Zahan et al. (2020) showed that Cs, Rb, and K salts of 3-BrCA undergo near-complete photoreaction to truxinates, enabling preparative-scale synthesis of cyclobutane-containing photoproducts [3]. The para-bromo isomer follows a distinct homogeneous solid-solution mechanism and is not a drop-in replacement.

High-Lipophilicity Drug Scaffold

For drug discovery programs exploiting cinnamic acid scaffolds, 3-BrCA provides the highest LogP (3.24) among monohalogenated cinnamic acids—approximately 0.7 log units above the ortho/para isomers and over 1.1 log units above unsubstituted cinnamic acid . This enhanced lipophilicity, combined with the aryl bromide handle for Suzuki/Heck cross-coupling at the meta position, makes 3-BrCA the preferred intermediate when both membrane permeability and regioselective derivatization are required .

Crystal Engineering and Solid-Form Patenting

The distinct monoclinic C2/c crystal system of 3-BrCA (Z=8, unit cell volume ~1761 ų) versus the triclinic P1 system of 3-ClCA (Z=2, ~424 ų) provides a different solid-form landscape for patent filings and co-crystal screening [4]. Solid solutions of 3-ClCA and 3-BrCA exhibit polymorphic phase transformations from γ-type to β-type structures, with the β-polymorph being structurally similar to pure 3-BrCA—evidence that the bromo derivative dictates the thermodynamically stable form in mixed-halogen systems [4].

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